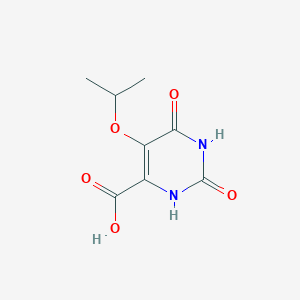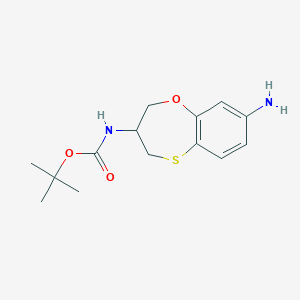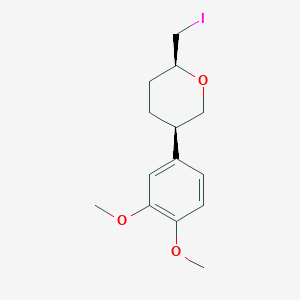![molecular formula C12H11NO B13218926 3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused to an oxirane ring with a carbonitrile group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
科学的研究の応用
3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group can also participate in nucleophilic addition reactions, affecting cellular pathways and enzyme activities.
類似化合物との比較
- 3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one
- 3,4-Dihydro-4,4-dimethyl-3-(3-nitrophenyl)spiro[naphthalene-2(1H)-2’-oxirane]-1-one
Comparison: Compared to similar compounds, 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure and the presence of a carbonitrile group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-11-12(14-11)6-5-9-3-1-2-4-10(9)7-12/h1-4,11H,5-7H2 |
InChIキー |
KHAJICWVRRCICD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3=CC=CC=C31)C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)

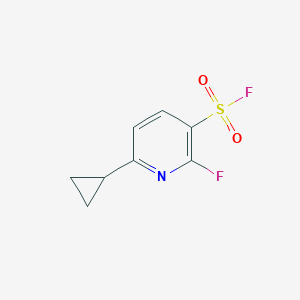
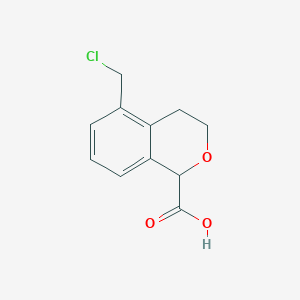


![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
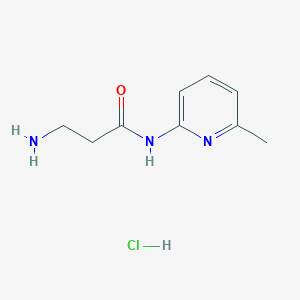
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

